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Introduction

GSK3368715 is an orally available, potent, and reversible inhibitor of Type | protein arginine
methyltransferases (PRMTSs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMTS8.[1]
These enzymes play a crucial role in post-translational modification by catalyzing the
asymmetric dimethylation of arginine residues on histone and non-histone proteins.
Dysregulation of Type | PRMTs has been implicated in the progression of numerous solid and
hematopoietic cancers, making them a compelling target for therapeutic intervention.[2]

This document provides detailed application notes and protocols for the use of GSK3368715 in
combination with other cancer therapies, with a particular focus on its synergistic effects with
PRMTS5 inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Mechanism of Action and Combination Rationale

GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor,
targeting the protein substrate binding pocket of Type | PRMTs. This inhibition leads to a global
reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in
monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product
of Type Il PRMTs like PRMT5.[2]
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A key combination strategy involves the concurrent inhibition of Type | and Type Il PRMTs.
Preclinical studies have demonstrated a potent synergistic anti-proliferative effect when
GSK3368715 is combined with a PRMT5 inhibitor, such as GSK3326595.[1] This synergy is
particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2]
MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous
inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates
a synthetic lethal environment when combined with the potent Type | PRMT inhibition by
GSK3368715.[1]

Data Presentation
Preclinical In Vivo Monotherapy Data

Treatment and o
Cancer Model Xenograft Type Key Findings
Dosage

Diffuse Large B-Cell

Toledo 75 mg/kg, oral Tumor regression[3]
Lymphoma (DLBCL)
) 78% tumor growth
Pancreatic Cancer BxPC-3 150 mg/kg, oral o
inhibition[3]
) 97% tumor growth
Pancreatic Cancer BxPC-3 300 mg/kg, oral o
inhibition[3]
Clear Cell Renal 98% tumor growth
) ACHN 150 mg/kg, oral o
Carcinoma inhibition[3]
Triple-Negative Breast 85% tumor growth
MDA-MB-468 150 mg/kg, oral o
Cancer inhibition[3]

Preclinical In Vitro Combination Therapy Data
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) Inhibitor o
Cell Line Cancer Type MTAP Status L Key Findings
Combination
Strong
Pancreatic, ] synergistic anti-
] Wild-Type & GSK3368715 + ) )
Various Lung, proliferative
_ Deleted GSK3326595
Hematological effects observed.
[1]
Increased
MTAP-deleted ) sensitivity to
Various Deleted GSK3368715
cells GSK3368715.[1]

[2]

Clinical Trial Data (NCT03666988)

A Phase 1 study of GSK3368715 was conducted in patients with advanced solid tumors. The
study was terminated early due to a higher-than-expected incidence of thromboembolic events
(TEEs) and limited target engagement at lower doses.[4]

Parameter Finding

_ Phase 1, dose-escalation (50, 100, and 200 mg
Study Design )
once daily).[4]

Patient Population 31 adults with advanced-stage solid tumors.[4]

Reported in 3 out of 12 (25%) patients at the

Dose-Limiting Toxicities (DLTSs)
200 mg dose.[4]

9 out of 31 (29%) patients experienced 12 TEEs
(8 grade 3, 1 grade 5 pulmonary embolism).[4]

Adverse Events

Best response was stable disease in 9 out of 31

Efficacy .

(29%) patients.[4]

Target engagement (reduction in ADMA) was
Pharmacodynamics observed in blood but was modest and variable

in tumor biopsies at 100 mg.[4]
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Signaling Pathways and Experimental Workflows
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Caption: Synergistic inhibition of Type | and Il PRMTSs.
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In Vitro Workflow
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Caption: Preclinical experimental workflows.

Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis

This protocol is designed to assess the anti-proliferative effects of GSK3368715 and a PRMT5
inhibitor, both alone and in combination, and to quantify their synergistic interaction.[1]

Materials:
¢ Cancer cell lines of interest (with and without MTAP deletion)

o Complete cell culture medium
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o 96-well clear-bottom cell culture plates

e GSK3368715 (dissolved in DMSO)

e PRMTS5 inhibitor (e.g., GSK3326595, dissolved in DMSO)

o MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
e Phosphate-buffered saline (PBS)

e Multichannel pipette

o Plate reader capable of measuring absorbance at 490 nm

Procedure:

e Cell Seeding:

o

Trypsinize and count cells.

[¢]

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 pL of
complete medium. The optimal seeding density should be determined for each cell line.

[¢]

Include wells with medium only for background control.

o

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

e Compound Treatment:

(¢]

Prepare serial dilutions of GSK3368715 and the PRMTS5 inhibitor in complete medium. A
typical concentration range to testis 0.1 nM to 10 uM.

o Create a dose-response matrix for the combination treatment.

o Include a vehicle control (DMSO) at the same final concentration as the highest drug
concentration.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of the drugs or vehicle control.
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¢ Incubation:

o Incubate the treated cells for a predetermined period (e.g., 72 hours) in a humidified
incubator at 37°C and 5% CO2.

¢ Viability Assessment (MTS Assay):
o Add 20 uL of MTS reagent to each well.
o Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
o Measure the absorbance at 490 nm using a microplate reader.
e Data Analysis:
o Subtract the background absorbance (medium only) from all other values.
o Normalize the data to the vehicle-treated control wells (set as 100% viability).
o Determine the IC50 values for each compound alone.

o Analyze the combination data using software like CompuSyn to calculate the Combination
Index (CI). A Cl value less than 1 indicates synergy, a value of 1 indicates an additive
effect, and a value greater than 1 indicates antagonism.[1]

Protocol 2: Western Blotting for Arginine Methylation
Marks

This protocol allows for the visualization and quantification of changes in global ADMA and
SDMA levels following treatment with GSK3368715 and/or a PRMTS5 inhibitor.[1]

Materials:
o Treated cells from a separate experiment (see Protocol 1 for treatment conditions)
o RIPA lysis buffer supplemented with protease and phosphatase inhibitors

o BCA Protein Assay Kit
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e Laemmli sample buffer

o SDS-PAGE gels

o PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-GAPDH or anti-
B-actin)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

e Cell Lysis:

Wash treated cells with ice-cold PBS.

o

[¢]

Lyse the cells in RIPA buffer.

[¢]

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

[e]

Collect the supernatant.
e Protein Quantification:

o Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE and Western Blotting:

o Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer
and boiling for 5 minutes.

o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel.
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o Run the gel and transfer the proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.

e Detection and Data Analysis:
o Apply ECL substrate and visualize the protein bands using an imaging system.
o Quantify the band intensities using image analysis software.

o Normalize the intensity of the methylation mark bands to the corresponding loading
control.

Conclusion

GSK3368715, particularly in combination with PRMTS5 inhibitors, presents a promising
therapeutic strategy for cancers with MTAP deletions. The provided protocols offer a framework
for researchers to investigate the efficacy and mechanism of this combination therapy in
various preclinical models. While the clinical development of GSK3368715 was halted, the
understanding of its synergistic potential provides a strong rationale for the continued
exploration of dual Type | and Type Il PRMT inhibition in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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